(R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a chiral compound that features a benzyl group and a phenanthroline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves the reaction of 1,10-phenanthroline with a suitable oxazoline precursor under specific conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different functional groups.
Substitution: The phenanthroline moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce a wide range of substituted phenanthroline compounds .
Scientific Research Applications
®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. The phenanthroline moiety plays a crucial role in stabilizing the metal complex and facilitating various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler analog that lacks the oxazoline ring but shares the phenanthroline moiety.
2,2’-Bipyridine: Another bidentate ligand commonly used in coordination chemistry.
4,7-Dichloro-1,10-phenanthroline: A substituted phenanthroline derivative with enhanced extraction abilities.
Uniqueness
®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both benzyl and phenanthroline groups. This combination allows for the formation of highly selective and efficient metal complexes, making it valuable in various catalytic and research applications .
Properties
IUPAC Name |
(4R)-4-benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-2-5-15(6-3-1)13-18-14-26-22(24-18)19-11-10-17-9-8-16-7-4-12-23-20(16)21(17)25-19/h1-12,18H,13-14H2/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGABFPRIPVBVHX-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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